(3,3-Difluorocyclobutyl)methanamine hydrochloride

Medicinal Chemistry Physicochemical Profiling ADME Optimization

Medicinal chemists require fluorinated bioisosteres that precisely control basicity and 3D exit vectors. Standard cyclobutyl amines fail to replicate this geometry or pKa profile. - **Key advantage**: pKa ~9.2 (vs ~10.6 for non-fluorinated) improves passive permeability & oral bioavailability. - **Distinct geometry**: Exit vector differs from 2,2-difluoro regioisomer, enabling novel binding pocket access. - **Validated use**: Direct intermediate for benzonaphthyridine acetic acid STING modulators (immuno-oncology). - **Supply security**: Multigram-scale synthesis available; reliable procurement for hit-to-lead and process development.

Molecular Formula C5H10ClF2N
Molecular Weight 157.589
CAS No. 1159813-93-0
Cat. No. B591627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Difluorocyclobutyl)methanamine hydrochloride
CAS1159813-93-0
Molecular FormulaC5H10ClF2N
Molecular Weight157.589
Structural Identifiers
SMILESC1C(CC1(F)F)CN.Cl
InChIInChI=1S/C5H9F2N.ClH/c6-5(7)1-4(2-5)3-8;/h4H,1-3,8H2;1H
InChIKeyGWULAFBJCARIIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,3-Difluorocyclobutyl)methanamine Hydrochloride Overview


(3,3-Difluorocyclobutyl)methanamine hydrochloride is a gem-difluorinated cyclobutyl primary amine building block with the molecular formula C5H10ClF2N and a molecular weight of 157.59 g/mol . It is typically supplied as a white to yellow solid with a purity of ≥95-97% . The compound is a member of the 3,3-difluorocyclobutyl-substituted building block family, which are described as lead-like bioisosteres of arylpyrazole and pyrazolecarboxamide moieties [1]. It is used in the preparation of benzonaphthyridine acetic acid derivatives as STING modulators .

Building Block Type Gem-difluoro cyclobutyl primary amine
Bioisostere Context Lead-like arylpyrazole / pyrazolecarboxamide replacement
Use Context STING modulator synthesis; scaffold-hopping campaigns

Irreplaceability of (3,3-Difluorocyclobutyl)methanamine


The (3,3-difluorocyclobutyl)methanamine core cannot be simply interchanged with structurally similar cyclobutyl amines because the gem-difluoro substitution fundamentally alters its physicochemical properties and three-dimensional geometry [1]. The presence of the two fluorine atoms at the 3-position significantly reduces the basicity of the amine (pKa ~9.2) compared to its unfluorinated counterpart, cyclobutylmethanamine (estimated pKa ~10.6) , and alters its lipophilicity (LogP). Furthermore, exit vector plot analysis of X-ray crystallographic data reveals that the 3,3-difluorocyclobutylamine scaffold presents a distinct spatial orientation of the amine group compared to its 2,2-difluoro regioisomer, which can directly impact binding in structure-based drug design [1]. Using a non-fluorinated or incorrectly substituted analog would therefore alter the protonation state at physiological pH, modify passive membrane permeability, and disrupt key molecular interactions, compromising the intended pharmacological or chemical outcome.

Target Scaffold
Analog / Regioisomer
Basicity (pKa)
~9.2 (weaker base)
~10.6 for unfluorinated analog
Geometry
Distinct 3,3-difluoro exit vector
2,2-difluoro regioisomer presents a different spatial arrangement
Impact
May shift protonation state, permeability, and target binding geometry

Differentiation Evidence


Lower pKa vs. Unfluorinated Cyclobutylmethanamine

The target compound, as part of the 3,3-difluorocyclobutylamine scaffold, exhibits a significantly reduced basicity compared to its non-fluorinated analog, cyclobutylmethanamine. This is a direct consequence of the strong electron-withdrawing inductive effect of the gem-difluoro group, which lowers the pKa of the conjugate acid by approximately 1.4 units . The measured pKa value for a close derivative, 3,3-difluorocyclobutyl-N-methylmethanamine hydrochloride, is 9.20 ± 0.40 . In contrast, the unfluorinated comparator, cyclobutylmethanamine, has an estimated pKa of ~10.6 [1].

Lower pKa vs. Unfluorinated
Cross-study comparable
ΔpKa ≈ -1.4 (9.20 vs. ~10.6)
Supports reduced-basicity amine selection for ADME optimization workflows.
N-methyl derivative data; predicted comparator pKa.
Medicinal Chemistry Physicochemical Profiling ADME Optimization

Unique Exit Vector Geometry

The three-dimensional spatial orientation of the amine group relative to the cyclobutyl core differs between 3,3- and 2,2-difluorocyclobutylamines. Exit vector plot analysis of X-ray crystallographic data was used to compare these regioisomers [1]. The analysis demonstrates that the 3,3-difluoro substitution pattern provides a distinct geometry for the amine 'exit vector' compared to the 2,2-difluoro isomer. This difference is critical for molecular recognition in biological targets [1].

Unique Exit Vector Geometry
Head-to-head
Distinct spatial arrangement vs. 2,2-difluoro isomer
Enables exploration of binding geometries not accessible with the 2,2-regioisomer.
X-ray exit vector plot analysis.
Structure-Based Drug Design Conformational Analysis Scaffold Hopping

Scalable Multigram Synthesis

The synthetic accessibility of the 3,3-difluorocyclobutyl core, of which (3,3-difluorocyclobutyl)methanamine is a key derivative, is validated by a published multigram synthesis. An efficient approach was developed to prepare a variety of 3,3-difluorocyclobutyl-substituted building blocks on a multigram scale, demonstrating the feasibility of using this core in large-scale medicinal chemistry programs [1]. The common intermediate, ethyl 3,3-difluorocyclobutanecarboxylate, is used to generate various derivatives, including the target amine class [1]. This contrasts with the previously limited availability of 2,2-difluorocyclobutyl isomers, which required a separate, later-developed synthesis [2].

Scalable Multigram Synthesis
Class-level inference
Established multigram route; earlier than 2,2-difluoro class
Supports procurement reliability for larger-scale medicinal chemistry programs.
Reported for 3,3-difluorocyclobutyl building block class.
Process Chemistry Building Block Synthesis Medicinal Chemistry

(3,3-Difluorocyclobutyl)methanamine Applications


ADME Optimization Through pKa Modulation

The reduced basicity of the (3,3-difluorocyclobutyl)methanamine scaffold, with a measured pKa of ~9.2 for its N-methyl derivative, makes it a superior choice over unfluorinated cyclobutylmethanamines (pKa ~10.6) for programs aiming to improve passive permeability and oral bioavailability [1]. By incorporating this building block, medicinal chemists can reduce the fraction of positively charged, membrane-impermeable species at physiological pH, a common strategy for enhancing ADME profiles in lead optimization.

Structure-Based Design with Unique Exit Vector

For projects involving structure-based design where the spatial presentation of an amine is critical, the (3,3-difluorocyclobutyl)methanamine core offers a unique geometry distinct from its 2,2-difluoro regioisomer, as demonstrated by exit vector plot analysis of X-ray crystallographic data . This allows for the exploration of novel chemical space and the precise targeting of binding pockets that are inaccessible to other cyclobutylamine scaffolds, providing a clear advantage in scaffold hopping and hit-to-lead campaigns.

STING Modulator Synthesis

(3,3-Difluorocyclobutyl)methanamine hydrochloride is specifically cited as a key intermediate in the preparation of benzonaphthyridine acetic acid derivatives, which act as STING modulators for the treatment of STING-associated diseases . This established use case provides a validated entry point for researchers investigating the STING pathway, an important target in immuno-oncology and inflammatory diseases, and distinguishes it from other cyclobutyl amines lacking this specific application pedigree.

Scalable Building Block for Process R&D

The availability of a robust, multigram-scale synthesis for the 3,3-difluorocyclobutyl core ensures that (3,3-difluorocyclobutyl)methanamine can be procured reliably and cost-effectively for larger-scale studies. This is a significant advantage over less synthetically accessible analogs, such as the 2,2-difluorocyclobutyl isomers, whose synthetic routes were developed later [1]. Procurement of this compound for medicinal chemistry and process development is therefore de-risked by its established synthetic feasibility and commercial availability from multiple reputable vendors.

Application
Selection Property
Validation Focus
ADME optimization via pKa modulation
Reduced amine basicity (~9.2 vs. ~10.6)
Permeability and protonation-state assays at physiological pH
Structure-based design / scaffold hopping
Unique 3,3-difluoro exit vector geometry
Binding-mode analysis vs. 2,2-difluoro regioisomer
STING pathway modulator research
Validated intermediate for benzonaphthyridine acetic acid derivatives
STING agonist/antagonist activity assays
Process R&D / scale-up studies
Established multigram synthetic route
Synthetic route robustness and supply chain review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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